(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine-4-sulfonyl group and a nitrophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the nitrophenyl group: This can be achieved through nitration of a suitable aromatic compound.
Introduction of the morpholine-4-sulfonyl group: This step involves sulfonylation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various oxidized forms of the nitrophenyl group.
Scientific Research Applications
Chemistry
In chemistry, (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific structural features. It can serve as a probe or inhibitor in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with biological targets, such as receptors or enzymes, which could lead to the development of new drugs.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in specific applications, such as in the production of pharmaceuticals or specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-aminophenyl]amino}butanoic acid: Similar structure but with an amino group instead of a nitro group.
(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-hydroxyphenyl]amino}butanoic acid: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
What sets (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a nitrophenyl group and a morpholine-4-sulfonyl group allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H21N3O7S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)butanoic acid |
InChI |
InChI=1S/C15H21N3O7S/c1-10(2)14(15(19)20)16-12-4-3-11(9-13(12)18(21)22)26(23,24)17-5-7-25-8-6-17/h3-4,9-10,14,16H,5-8H2,1-2H3,(H,19,20)/t14-/m0/s1 |
InChI Key |
FKLHANAHRWAYTA-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.